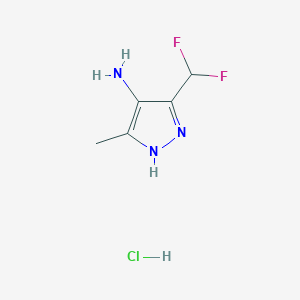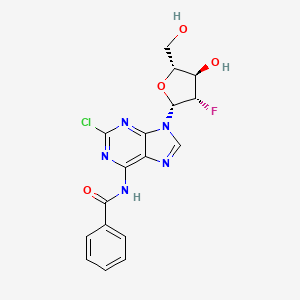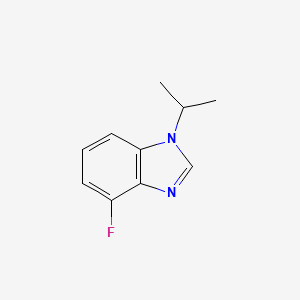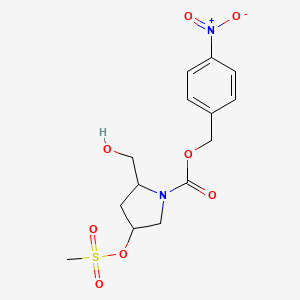
5-Bromo-4-chloro-7-fluoroindoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-7-fluoroindoline-2,3-dione is a fluorinated indole derivative. Fluorinated indoles have garnered significant attention due to their unique properties, including enhanced reactivity, selectivity, and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing fluorinated indole derivatives involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method utilizes copper dipyridine dichloride (CuPy2Cl2) as a catalyst and ethanol as the solvent. The reaction is conducted in a microwave reactor at 200 W power and 60°C, resulting in good to excellent yields of the product (64-92%) within a short period of 9-15 minutes .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to achieve higher yields and purity. The use of microwave irradiation in combination with solid support has been shown to enhance reaction rates, selectivity, and yield, making it a suitable approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-7-fluoroindoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
5-Bromo-4-chloro-7-fluoroindoline-2,3-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-7-fluoroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The presence of halogen atoms (bromine, chlorine, and fluorine) can influence the compound’s binding affinity and selectivity towards target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4-fluoroindoline-2,3-dione: Similar in structure but lacks the chlorine atom.
5-Bromo-4-chloro-2,3-difluoropyridine: Contains similar halogen atoms but has a pyridine ring instead of an indoline ring.
Uniqueness
5-Bromo-4-chloro-7-fluoroindoline-2,3-dione is unique due to the combination of bromine, chlorine, and fluorine atoms in its structure
Properties
Molecular Formula |
C8H2BrClFNO2 |
|---|---|
Molecular Weight |
278.46 g/mol |
IUPAC Name |
5-bromo-4-chloro-7-fluoro-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H2BrClFNO2/c9-2-1-3(11)6-4(5(2)10)7(13)8(14)12-6/h1H,(H,12,13,14) |
InChI Key |
QKPDFIVUUJZOKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=C1Br)Cl)C(=O)C(=O)N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-(4-Bromonaphthalen-1-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13647911.png)

![Methyl 6-fluoro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13647916.png)

![Ethyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13647923.png)



![8-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13647948.png)
![9-Azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13647956.png)



![Tert-butyl4-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13647987.png)
